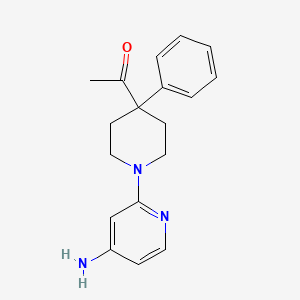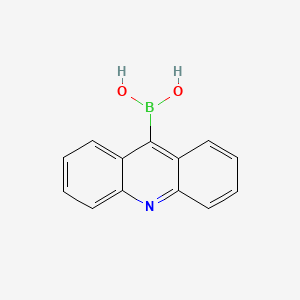![molecular formula C8H14ClNO4 B11743232 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid](/img/structure/B11743232.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a chlorine atom attached to the propanoic acid chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chlorine atom. One common method involves the reaction of (2S)-2-amino-3-chloropropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and monitoring of reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chlorine atom in (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is the standard reagent for Boc deprotection.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium azide yields (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-azidopropanoic acid.
Deprotection Reactions: Removal of the Boc group yields (2S)-2-amino-3-chloropropanoic acid.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid is used as a building block in the synthesis of peptides and peptidomimetics.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Bioconjugation: It is used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a chlorine atom.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-azidopropanoic acid: Similar structure but with an azide group instead of a chlorine atom.
Uniqueness:
Reactivity: The presence of the chlorine atom makes (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid more reactive in nucleophilic substitution reactions compared to its hydroxyl and azido analogs.
Applications: Its unique reactivity makes it suitable for specific applications in organic synthesis and peptide modification.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H14ClNO4 |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
(2S)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 |
Clé InChI |
NMRCVEILBKVWIK-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCl)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(2-aminoethyl)amino]propan-2-ol](/img/structure/B11743152.png)
![8H-Indolo[3,2,1-de]acridin-8-one](/img/structure/B11743154.png)
![1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743155.png)
![(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11743159.png)


![2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11743173.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743186.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743190.png)
![1,1,1-Trifluoro-4-{[4-(trifluoromethoxy)phenyl]amino}but-3-en-2-one](/img/structure/B11743199.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743215.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743228.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743229.png)
